molecular formula C21H22N2O2S B3844173 N-benzyl-2,4,6-trimethyl-N-(pyridin-2-yl)benzenesulfonamide

N-benzyl-2,4,6-trimethyl-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B3844173
M. Wt: 366.5 g/mol
InChI Key: LBYWMHBZJVDARX-UHFFFAOYSA-N
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Description

N-benzyl-2,4,6-trimethyl-N-(pyridin-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzyl group, three methyl groups, a pyridinyl group, and a benzenesulfonamide moiety, making it a complex and multifunctional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,4,6-trimethyl-N-(pyridin-2-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Sulfonamide Core: The initial step involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with pyridin-2-amine in the presence of a base such as triethylamine. This reaction forms the N-(pyridin-2-yl)-2,4,6-trimethylbenzenesulfonamide.

    Benzylation: The next step is the benzylation of the sulfonamide. This is achieved by reacting the N-(pyridin-2-yl)-2,4,6-trimethylbenzenesulfonamide with benzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,4,6-trimethyl-N-(pyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the sulfonamide.

    Reduction: Reduced forms of the sulfonamide.

    Substitution: Substituted derivatives at the benzyl or pyridinyl positions.

Scientific Research Applications

N-benzyl-2,4,6-trimethyl-N-(pyridin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an antibiotic or anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2,4,6-trimethyl-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2,4,6-trimethyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide
  • N-benzyl-2,4,6-trimethyl-N-(4-methylpiperazin-1-yl)benzenesulfonamide

Uniqueness

N-benzyl-2,4,6-trimethyl-N-(pyridin-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridinyl group, in particular, enhances its potential for biological activity compared to similar compounds.

Properties

IUPAC Name

N-benzyl-2,4,6-trimethyl-N-pyridin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-16-13-17(2)21(18(3)14-16)26(24,25)23(20-11-7-8-12-22-20)15-19-9-5-4-6-10-19/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYWMHBZJVDARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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